
4-(2-Fluoro-6-nitroanilino)-2-methylidene-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Fluoro-6-nitroanilino)-2-methylidene-4-oxobutanoic acid is an organic compound that features a complex structure with both fluorine and nitro functional groups attached to an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-6-nitroanilino)-2-methylidene-4-oxobutanoic acid typically involves multiple steps:
Nitration: The starting material, 2-fluoroaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to produce 2-fluoro-6-nitroaniline.
Coupling Reaction: The 2-fluoro-6-nitroaniline is then coupled with a suitable acylating agent, such as acetic anhydride, under controlled conditions to form the intermediate compound.
Methylidene Formation: The intermediate is further reacted with a methylidene donor, such as formaldehyde, in the presence of a base to introduce the methylidene group.
Oxidation: Finally, the compound undergoes oxidation to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and coupling reactions, as well as advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Fluoro-6-nitroanilino)-2-methylidene-4-oxobutanoic acid can undergo various chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo further oxidation to form different oxidation states.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: 4-(2-Amino-6-nitroanilino)-2-methylidene-4-oxobutanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Higher oxidation state compounds.
Wissenschaftliche Forschungsanwendungen
4-(2-Fluoro-6-nitroanilino)-2-methylidene-4-oxobutanoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Wirkmechanismus
The mechanism of action of 4-(2-Fluoro-6-nitroanilino)-2-methylidene-4-oxobutanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, preventing substrate access.
Receptor Binding: It may also bind to specific receptors, modulating their activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-6-nitroaniline: A precursor in the synthesis of 4-(2-Fluoro-6-nitroanilino)-2-methylidene-4-oxobutanoic acid.
4-Fluoro-2-nitroaniline: Another nitroaniline derivative with different substitution patterns.
Uniqueness
This compound is unique due to its combination of functional groups and the presence of a methylidene group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
143814-87-3 |
|---|---|
Molekularformel |
C11H9FN2O5 |
Molekulargewicht |
268.20 g/mol |
IUPAC-Name |
4-(2-fluoro-6-nitroanilino)-2-methylidene-4-oxobutanoic acid |
InChI |
InChI=1S/C11H9FN2O5/c1-6(11(16)17)5-9(15)13-10-7(12)3-2-4-8(10)14(18)19/h2-4H,1,5H2,(H,13,15)(H,16,17) |
InChI-Schlüssel |
SJMZGCWTHLNCES-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CC(=O)NC1=C(C=CC=C1F)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


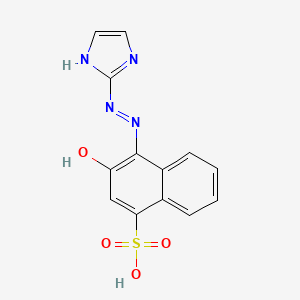
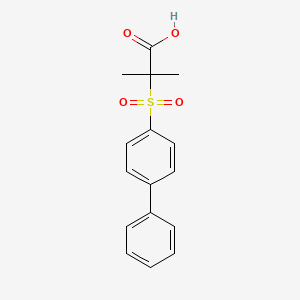
![1H-Pyrazolo[3,4-b]pyridine, 3-phenyl-4-(2-thienyl)-6-(trifluoromethyl)-](/img/structure/B12544612.png)
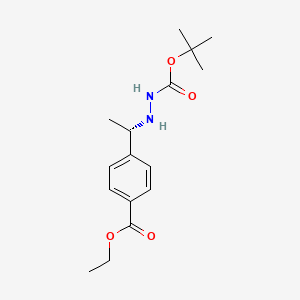


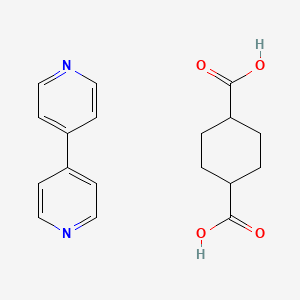
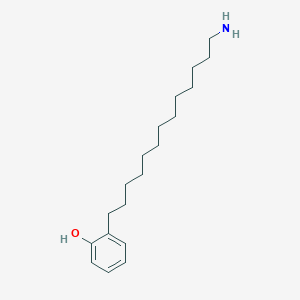
![[(2R,3S,5R)-2-(hydroxymethyl)-5-[5-methyl-2,4-dioxo-3-(phenylmethoxymethyl)pyrimidin-1-yl]oxolan-3-yl] benzoate](/img/structure/B12544645.png)
![[7-Methyl-3-(trifluoromethyl)oct-3-EN-1-YL]benzene](/img/structure/B12544650.png)
![2,2,2-Trifluoroethyl bicyclo[3.3.1]non-6-ene-3-carboxylate](/img/structure/B12544651.png)
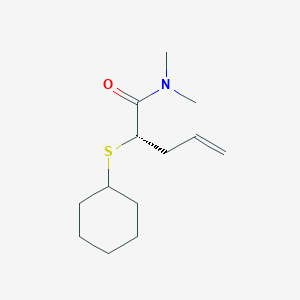
![N-[(2R)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12544672.png)

